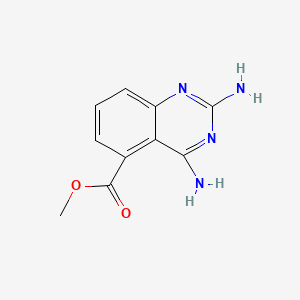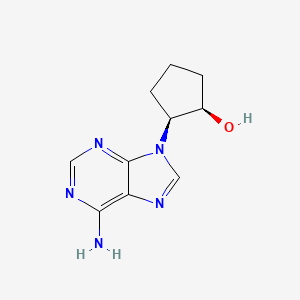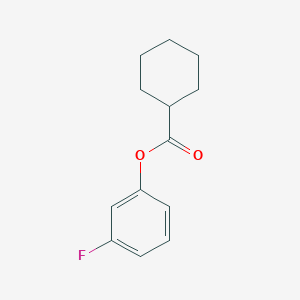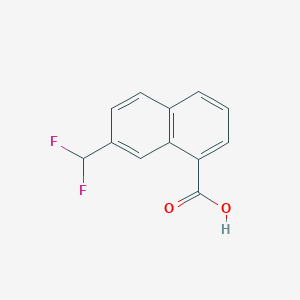
7-(Difluoromethyl)-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)-1-naphthoic acid is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 1-naphthoic acid using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific reaction conditions . The reaction often requires the presence of a catalyst, such as copper or silver complexes, to facilitate the formation of the difluoromethyl group.
Industrial Production Methods: Industrial production of 7-(Difluoromethyl)-1-naphthoic acid may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce naphthyl alcohols .
Scientific Research Applications
7-(Difluoromethyl)-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 7-(Difluoromethyl)-1-naphthoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to improved efficacy in various applications. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine: This compound also features a difluoromethyl group and exhibits similar biological activity.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Another compound with a difluoromethyl group, used in various chemical and biological studies.
Uniqueness: 7-(Difluoromethyl)-1-naphthoic acid is unique due to its naphthalene backbone, which imparts distinct chemical properties and reactivity. The presence of both a difluoromethyl group and a carboxylic acid group allows for diverse chemical modifications and applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C12H8F2O2 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
7-(difluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)8-5-4-7-2-1-3-9(12(15)16)10(7)6-8/h1-6,11H,(H,15,16) |
InChI Key |
XQVPRKYHLLETCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


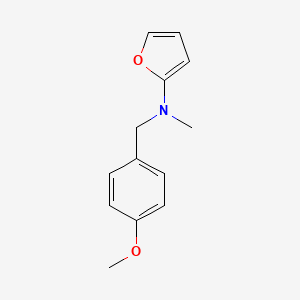
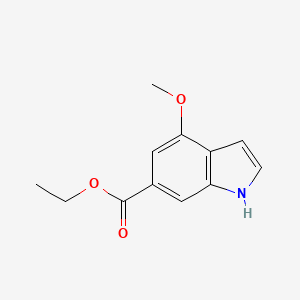
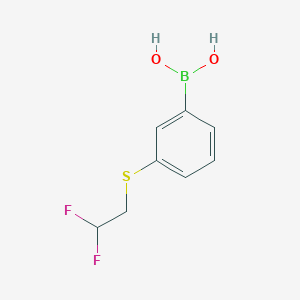
![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)
![8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11884660.png)

![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)

